molecular formula C9H6BrNO2 B6309097 8-Bromo-indolizine-2-carboxylic acid CAS No. 1206981-88-5

8-Bromo-indolizine-2-carboxylic acid

Cat. No. B6309097
CAS RN: 1206981-88-5
M. Wt: 240.05 g/mol
InChI Key: HBKRLJCXLMFGBM-UHFFFAOYSA-N
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Description

8-Bromo-indolizine-2-carboxylic acid is a chemical compound with the CAS Number: 1206981-88-5 . It has a molecular weight of 240.06 . The compound is off-white solid in physical form .


Molecular Structure Analysis

The IUPAC name for this compound is 8-bromoindolizine-2-carboxylic acid . The InChI code for this compound is 1S/C9H6BrNO2/c10-7-2-1-3-11-5-6 (9 (12)13)4-8 (7)11/h1-5H, (H,12,13) .


Chemical Reactions Analysis

Indolizines, including this compound, serve as precursors for widespread indolizidine alkaloids . The desire to achieve substitution patterns which were hard to build sparked the discovery of completely new pathways, e.g. transition metal-catalyzed reactions and approaches based on oxidative coupling .


Physical And Chemical Properties Analysis

This compound is an off-white solid . It has a molecular weight of 240.06 .

Scientific Research Applications

Biological and Pharmacological Activities of Indolizine Derivatives

Indolizines, including 8-Bromo-indolizine-2-carboxylic acid, are structural isomers of indoles and have not seen the same level of commercial drug development. However, natural and synthetic indolizines demonstrate a wide range of pharmaceutical importance, including antitumor, antimycobacterial, antagonist, and antiproliferative activities. The search for pharmacological significance of indolizine has led researchers to explore various medicinal applications of these biologically important compounds. The discovery of indolizine-based drugs could be a significant breakthrough, offering enhancements in therapeutic activities compared to existing drugs containing indole isosteres (Dawood & Abbas, 2020).

Advances in Synthesis for Biological Application

Indolizine's nitrogen-containing heterocycle presents a variety of potential biological activities. Some derivatives, due to their excellent fluorescence properties, can be utilized as organic fluorescent molecules for biological and material applications. Radical-induced synthetic approaches for constructing indolizines and their derivatives offer unique advantages, such as efficient heterocycle construction and high atom- and step-economy. These approaches help in developing novel synthetic strategies for indolizines, expanding their applications in the pharmaceutical and materials science fields (Hui et al., 2021).

Synthetic Methods and Biological Activities

The synthesis of indolizine frameworks and the design of compounds with potential biological activity have been thoroughly explored. Various synthetic methods, including the Tschitschibabin reaction, 1,3-dipolar cycloadditions, and cyclization reactions, have been employed to construct the indolizine scaffold. These compounds have demonstrated antimicrobial, antioxidant, anti-inflammatory, anticonvulsant, and enzyme inhibition activities, indicating the significant development in synthetic methods of indolizines and their importance in drug discovery (Singh & Mmatli, 2011).

Safety and Hazards

The safety data sheet for a similar compound, Indole-2-carboxylic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, acute dermal toxicity, can cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

8-bromoindolizine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrNO2/c10-7-2-1-3-11-5-6(9(12)13)4-8(7)11/h1-5H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKRLJCXLMFGBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=C(C=C2C(=C1)Br)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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